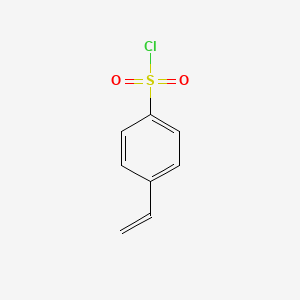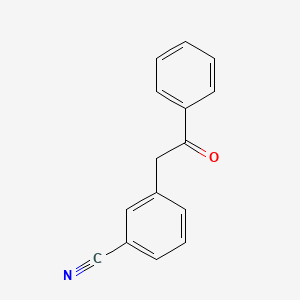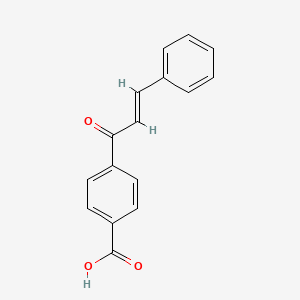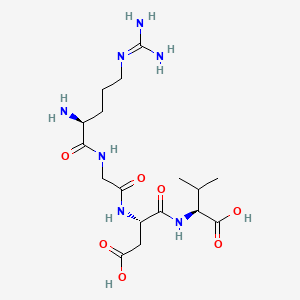![molecular formula C6H7F3N4 B1311798 3-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazin CAS No. 486460-21-3](/img/structure/B1311798.png)
3-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazin
Übersicht
Beschreibung
“3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine” is a heterocyclic compound . It’s a derivative of [1,2,4]triazolo[4,3-A]pyrazine, which has been studied for its inhibitory activities toward c-Met/VEGFR-2 kinases and antiproliferative activities against various cell lines in vitro .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-A]pyrazine derivatives involves the design and synthesis of a series of novel compounds, evaluated for their inhibitory activities toward c-Met/VEGFR-2 kinases . The synthesis process involves aromatic nucleophilic substitution .Wissenschaftliche Forschungsanwendungen
Krebsforschung und -behandlung
Triazole, darunter Verbindungen wie 3-(Trifluormethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazin, werden wegen ihres Potenzials als Krebsvorbeugungsmittel untersucht. Sie wirken, indem sie freie Radikale reduzieren oder eliminieren und so Zellen vor oxidativem Schaden schützen .
Antiproliferative Aktivitäten
Derivate von [1,2,4]triazolo[4,3-a]pyrazin wurden synthetisiert und auf ihre Inhibition der c-Met/VEGFR-2-Kinase und antiproliferativen Aktivitäten gegen verschiedene Zelllinien in vitro bewertet. Dies deutet auf mögliche Anwendungen bei der Entwicklung von Behandlungen für Krankheiten hin, die durch abnormale Zellproliferation gekennzeichnet sind .
Pharmazeutische Synthese
Der strukturelle Baustein der Verbindung ist in der pharmazeutischen Synthese wertvoll. So wurde beispielsweise ein Verfahren zur Herstellung pharmazeutisch wertvoller 3-Trifluormethyl-1,2,4-Triazole unter Verwendung verwandter Ausgangsmaterialien entwickelt . Dies deutet darauf hin, dass unsere Verbindung in ähnlichen Synthesewegen verwendet werden könnte.
Biologische Bewertung
Die biologische Aktivität von [1,2,4]triazolo[4,3-a]pyrazin-Derivaten ist ein Gebiet der aktiven Forschung. Diese Verbindungen werden so konzipiert und synthetisiert, dass sie auf verschiedene biologische Aktivitäten untersucht werden, was zu neuen Medikamentenentdeckungen führen könnte .
Kinase-Inhibition
Im Rahmen von Arzneimittelentwicklungsbemühungen werden [1,2,4]triazolo[4,3-a]pyrazin-Derivate auf ihre Fähigkeit untersucht, spezifische Kinasen zu hemmen, die an Krankheitsprozessen beteiligt sind .
Antioxidative Eigenschaften
Die antioxidativen Eigenschaften von Triazolen machen sie zu Kandidaten für die Forschung nach Behandlungen für Krankheiten, die durch oxidativen Stress verursacht werden .
Wirkmechanismus
Target of Action
The primary targets of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine are the c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and survival, and their overexpression or mutation is often associated with various types of cancers .
Mode of Action
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine interacts with its targets, c-Met and VEGFR-2, by binding to them . This binding inhibits the kinase activity of these targets, leading to a decrease in cell proliferation and survival .
Biochemical Pathways
The inhibition of c-Met and VEGFR-2 by 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine affects several biochemical pathways. These include the PI3K/Akt and MAPK pathways, which are involved in cell proliferation, survival, and angiogenesis . The inhibition of these pathways leads to a decrease in tumor growth and angiogenesis .
Pharmacokinetics
It is known that the compound has a molecular weight of 19214 , which suggests that it may have good bioavailability
Result of Action
The result of the action of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is a decrease in cell proliferation and survival, as well as a decrease in angiogenesis . This is due to its inhibition of c-Met and VEGFR-2, and the subsequent effects on the PI3K/Akt and MAPK pathways .
Biochemische Analyse
Biochemical Properties
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including c-Met kinase and VEGFR-2. These interactions are primarily inhibitory, leading to the suppression of kinase activity, which is essential in cell signaling pathways related to cancer cell proliferation . The compound’s ability to inhibit these enzymes at nanomolar concentrations highlights its potential as a therapeutic agent in oncology .
Cellular Effects
The effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine on various cell types and cellular processes are profound. It has been shown to inhibit the growth of cancer cell lines such as A549, MCF-7, and HeLa by inducing apoptosis and cell cycle arrest . Additionally, the compound influences cell signaling pathways by downregulating the expression of c-Met and VEGFR-2, which are critical for cell survival and angiogenesis . This modulation of gene expression and cellular metabolism underscores its potential as an anticancer agent.
Molecular Mechanism
At the molecular level, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine exerts its effects through specific binding interactions with target enzymes and proteins. The compound binds to the active sites of c-Met kinase and VEGFR-2, leading to their inhibition . This inhibition disrupts downstream signaling pathways that are essential for cell proliferation and survival. Additionally, the compound’s structure allows it to form stable complexes with these enzymes, enhancing its inhibitory potency .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that its inhibitory effects on cellular function are sustained, leading to prolonged suppression of cancer cell growth and viability . These findings suggest that the compound maintains its bioactivity over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
The effects of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, some adverse effects, such as hepatotoxicity and nephrotoxicity, have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety in therapeutic applications.
Metabolic Pathways
3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into various metabolites . These metabolites may retain some biological activity, contributing to the overall pharmacological effects of the compound. Additionally, the compound’s interaction with metabolic enzymes can influence metabolic flux and alter metabolite levels in the body .
Transport and Distribution
Within cells and tissues, 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to target sites, such as tumor tissues, where it exerts its therapeutic effects . The compound’s distribution is influenced by its physicochemical properties, including its lipophilicity and molecular size, which affect its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-A]pyrazine is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes and proteins . Post-translational modifications, such as phosphorylation, may influence its localization and activity, directing it to specific cellular compartments . These targeting signals ensure that the compound reaches its intended sites of action, enhancing its therapeutic efficacy.
Eigenschaften
IUPAC Name |
3-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4/c7-6(8,9)5-12-11-4-3-10-1-2-13(4)5/h10H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMTDZGCPYKWMPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2C(F)(F)F)CN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00436426 | |
| Record name | 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
486460-21-3 | |
| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=486460-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-(1,2,4)triazolo(4,3-a)pyrazine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0486460213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-[1,2,4]TRIAZOLO[4,3-A]PYRAZINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00436426 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrazine, 5,6,7,8-tetrahydro-3-(trifluoromethyl) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.766 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-(TRIFLUOROMETHYL)-5,6,7,8-TETRAHYDRO-(1,2,4)TRIAZOLO(4,3-A)PYRAZINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QCQ69WVE7J | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)




